Comparative BChE Inhibitory Potency: Picrasidine T vs. Picrasidine I
In a direct head-to-head virtual screening and enzymatic validation study, Picrasidine T and its analog Picrasidine I were both identified as potent BChE inhibitors [1]. Picrasidine T demonstrated an IC50 < 10 µM. While the study established Picrasidine I as a reversible, mixed-type inhibitor, the specific inhibitory mechanism for Picrasidine T was not detailed, underscoring a key difference in the depth of pharmacological characterization.
| Evidence Dimension | BChE Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | Picrasidine I: IC50 < 10 µM (also identified as a mixed-type inhibitor) |
| Quantified Difference | Both compounds show similar potency (IC50 < 10 µM), but differ in their characterized inhibition mechanisms. |
| Conditions | In vitro enzymatic assay; hierarchical virtual screening of a 60,580 phytochemical library validated by biochemical assay. |
Why This Matters
For researchers developing selective BChE inhibitors for Alzheimer's disease, the choice between Picrasidine T and I may hinge on the desired mechanism; Picrasidine I offers a well-characterized mixed-type profile, whereas Picrasidine T presents an opportunity to explore an uncharacterized mechanism with similar potency.
- [1] Liu, Y., et al. (2026). Discovery and mechanistic exploration of natural butyrylcholinesterase inhibitors via integrated virtual screening and multidisciplinary approaches. International Journal of Biological Macromolecules, 152221. View Source
